molecular formula C8H4BrF3N2 B577399 7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1260382-99-7

7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B577399
CAS No.: 1260382-99-7
M. Wt: 265.033
InChI Key: MBXXQEGQCLMMEZ-UHFFFAOYSA-N
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Description

7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic aromatic compound featuring a pyrrolo[3,2-c]pyridine core. Its structure includes a bromine atom at position 7 and a trifluoromethyl (-CF₃) group at position 4. The molecular formula is C₈H₄BrF₃N₂, with a molecular weight of 273.03 g/mol (estimated). The bromine substituent enhances reactivity in cross-coupling reactions, while the electron-withdrawing -CF₃ group influences electronic properties and lipophilicity, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

7-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-3-14-7(8(10,11)12)4-1-2-13-6(4)5/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXXQEGQCLMMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203655
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260382-99-7
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260382-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step procedures starting from commercially available precursors. One common method involves the bromination of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrrolo[3,2-c]pyridines .

Mechanism of Action

The mechanism of action of 7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The pyrrolo[3,2-c]pyridine scaffold distinguishes the target compound from analogs with alternative fused-ring systems:

  • Pyrazolo[4,3-c]pyridine (e.g., 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, CAS 1416712-91-8): Replacement of pyrrole with pyrazole introduces nitrogen at position 1, altering basicity and metabolic stability .

Substituent Position and Functional Group Comparisons

Table 1: Key Structural and Property Differences
Compound Name CAS Number Core Structure Substituents Molecular Weight (g/mol) Similarity Score Key Properties/Applications
7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine N/A Pyrrolo[3,2-c]pyridine Br (C7), -CF₃ (C4) 273.03 (est.) - High lipophilicity, Suzuki coupling precursor
7-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine 302912-38-5 Pyrrolo[3,2-c]pyridine Br (C7), -CH₃ (C4) 211.07 0.89 Lower logP vs. -CF₃ analog; intermediate in kinase inhibitors
3-Bromo-1H-pyrrolo[3,2-c]pyridine 944937-53-5 Pyrrolo[3,2-c]pyridine Br (C3) 197.03 0.81 Altered reactivity due to Br position; used in C–H functionalization
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine 1190318-61-6 Pyrrolo[3,2-b]pyridine Br (C7), -NO₂ (C3) 242.03 - Strong electron-withdrawing effect; XLogP3: 1.6
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde 1934416-89-3 Pyrrolo[2,3-c]pyridine Br (C4), Cl (C7), -CHO (C3) 259.49 - Carbaldehyde enables Schiff base formation; halogen diversity aids diversification

Electronic and Physicochemical Properties

  • Lipophilicity : The -CF₃ group in the target compound increases logP compared to -CH₃ (e.g., 7-Bromo-4-methyl analog) but remains lower than iodo-substituted derivatives (e.g., ’s pyrazolo compound).
  • Reactivity : Bromine at position 7 facilitates cross-coupling (e.g., Buchwald–Hartwig amination, as in ), while nitro or carbaldehyde groups () enable nucleophilic substitution or condensation reactions.
  • Solubility : Morpholine-containing analogs () exhibit improved aqueous solubility but reduced membrane permeability compared to the -CF₃ derivative.

Biological Activity

7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a trifluoromethyl group, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

  • Molecular Formula : C8H4BrF3N
  • Molecular Weight : 265.030 g/mol
  • Density : 1.8 g/cm³
  • Boiling Point : 327.3 °C
  • Flash Point : 151.7 °C

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve the compound's bioavailability and efficacy in biological systems.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[3,2-c]pyridine, including this compound, exhibit antimicrobial properties. A study highlighted that certain pyrrolo[3,4-c]pyridines showed significant activity against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies demonstrated that some pyrrolo[3,2-c]pyridine derivatives possess moderate activity against HIV-1 replication. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyrrolopyridine scaffold significantly influenced antiviral potency .

Antitumor Activity

This compound has been investigated for its potential antitumor effects. Compounds within this class have been shown to inhibit cancer cell proliferation in various models. For instance, studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating promising anticancer activity .

Study 1: Antiviral Properties

In a study focusing on the antiviral activity of pyrrolo[3,2-c]pyridine derivatives, it was found that compounds with a trifluoromethyl group exhibited enhanced inhibitory effects on HIV-1 compared to their non-fluorinated counterparts. The most active compound demonstrated an EC50 value of approximately 1.65 µM against HIV-1 replication, showcasing the potential for further development as an antiviral agent .

Study 2: Antitumor Efficacy

Another investigation assessed the antitumor efficacy of various pyrrolo[3,2-c]pyridine derivatives against human cancer cell lines. The results indicated that several compounds led to significant reductions in cell viability, with some achieving IC50 values as low as 6 µM. These findings support the notion that structural modifications can enhance biological activity and selectivity towards cancer cells .

Data Table: Biological Activities of this compound

Activity Type Tested Compound IC50/EC50 Value Reference
AntiviralThis compoundEC50 = 1.65 µM
AntitumorVarious derivativesIC50 = 6 µM
AntimicrobialPyrrolo[3,2-c]pyridine derivativesVaries by strain

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